molecular formula C33H37N5O6 B12823061 (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine

(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine

Cat. No.: B12823061
M. Wt: 599.7 g/mol
InChI Key: VOTONKZVESUCRT-MYKRZTLLSA-N
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Description

IUPAC Name Derivation and Systematic Classification

The IUPAC name (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is derived through sequential identification of substituents, chiral centers, and peptide linkages:

  • Core backbone : The molecule is a tripeptide comprising three residues:

    • N-terminal modification : A 2-methylpropanoyl group (isobutyryl) substituted with an (S)-2-amino-3-(4-hydroxyphenyl)propanamide moiety.
    • Central residue : L-tryptophan (indole-containing side chain).
    • C-terminal residue : L-phenylalanine (benzyl side chain).
  • Substituent hierarchy :

    • The 2-methylpropanoyl group is named as a propan-2-yl acyl derivative.
    • The (S)-2-amino-3-(4-hydroxyphenyl)propanamide side chain specifies an L-tyrosine-like structure with an amide linkage to the propanoyl group.
  • Peptide linkages :

    • The central L-tryptophan is linked via its α-amino group to the modified propanoyl group and via its carboxyl group to L-phenylalanine.

Systematic classification :

  • Parent structure : Tripeptide (three amino acid residues).
  • Modifications :
    • N-terminal acylation with a tyrosine-derived substituent.
    • Methyl branching at the propanoyl group (2-methylpropanoyl).

Table 1: Structural components of the compound

Component Description
N-terminal group 2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl
Central residue L-tryptophan (indole-3-ylmethyl side chain)
C-terminal residue L-phenylalanine (benzyl side chain)

Analysis of Chiral Centers and Stereochemical Configuration

The compound contains six chiral centers :

  • N-terminal substituent :

    • (S)-configuration at C2 of the 2-amino-3-(4-hydroxyphenyl)propanamide moiety, matching the stereochemistry of L-tyrosine.
  • Central L-tryptophan :

    • α-carbon (S)-configuration, consistent with canonical L-amino acids.
  • C-terminal L-phenylalanine :

    • α-carbon (S)-configuration.
  • 2-methylpropanoyl group :

    • The quaternary carbon at position 2 introduces no additional chirality due to symmetry.

Stereochemical comparison to natural amino acids :

  • The (S)-configuration of the N-terminal tyrosine-like side chain aligns with biosynthetic pathways for aromatic amino acids in bacteria and plants.
  • L-tryptophan and L-phenylalanine retain their native configurations, critical for maintaining peptide backbone geometry.

Table 2: Chiral centers and configurations

Position Configuration Residue/Group
N-terminal C2 S Tyrosine-like side chain
Tryptophan α-carbon S L-tryptophan
Phenylalanine α-carbon S L-phenylalanine

Comparison with Canonical Tripeptide Phe-Tyr-Trp

The compound diverges structurally from the canonical tripeptide Phe-Tyr-Trp in three key aspects:

  • Backbone modification :

    • The N-terminal phenylalanine in Phe-Tyr-Trp is replaced by a 2-methylpropanoyl group conjugated to a tyrosine-like side chain . This acylation blocks the N-terminal amine, altering hydrogen-bonding potential and hydrophobicity.
  • Side-chain variations :

    • The tyrosine analog in the modified compound carries an amide-linked hydroxyphenyl group instead of a free hydroxyl, reducing hydrogen-bond donor capacity compared to canonical tyrosine.
  • Stereochemical consistency :

    • Despite modifications, all α-carbons retain (S)-configurations, preserving compatibility with enzymatic processing systems evolved for L-amino acids.

Functional implications :

  • The 2-methylpropanoyl group increases steric bulk at the N-terminus, potentially hindering proteolytic degradation.
  • The amide-linked tyrosine analog may mimic post-translationally modified residues observed in bacterial signaling peptides.

Table 3: Structural comparison to Phe-Tyr-Trp

Feature Canonical Phe-Tyr-Trp Modified Compound
N-terminal residue L-phenylalanine 2-methylpropanoyl-tyrosine analog
Tyrosine modification Free 4-hydroxyphenyl group Amide-linked hydroxyphenyl
Backbone flexibility Standard peptide bonds Rigid acylated N-terminus

Properties

Molecular Formula

C33H37N5O6

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C33H37N5O6/c1-33(2,38-29(40)25(34)16-21-12-14-23(39)15-13-21)32(44)37-27(18-22-19-35-26-11-7-6-10-24(22)26)30(41)36-28(31(42)43)17-20-8-4-3-5-9-20/h3-15,19,25,27-28,35,39H,16-18,34H2,1-2H3,(H,36,41)(H,37,44)(H,38,40)(H,42,43)/t25-,27-,28-/m0/s1

InChI Key

VOTONKZVESUCRT-MYKRZTLLSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Peptide Synthesis Strategy

The preparation of this compound generally follows a peptide coupling approach, where protected amino acid derivatives are sequentially coupled to form the desired peptide bond linkages. Key steps include:

  • Protection of functional groups: Amino groups are commonly protected with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups; phenolic hydroxyl groups may be protected with benzyl or tert-butyl groups to prevent side reactions.
  • Activation of carboxyl groups: Coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU, or DCC (dicyclohexylcarbodiimide) are used to activate the carboxyl group of one amino acid for amide bond formation.
  • Coupling reactions: The activated amino acid derivative is reacted with the free amino group of the next amino acid or peptide fragment.
  • Deprotection: After coupling, protecting groups are removed under specific conditions (acidic or basic) to expose functional groups for subsequent reactions or final product formation.

Specific Synthetic Routes

Based on literature and patent data, the following detailed synthetic approach can be outlined:

Step Description Reagents/Conditions Notes
1 Synthesis of N-(4-hydroxyphenyl)-β-alanine derivatives Reaction of 4-aminophenol with methyl acrylate or acrylic acid in refluxing 2-propanol or water Forms intermediates with 4-hydroxyphenyl moiety for further coupling
2 Protection of amino and hydroxyl groups Boc or Fmoc protection for amino groups; tert-butyl or benzyl for phenolic hydroxyl Ensures selectivity in peptide bond formation
3 Peptide bond formation Use of PyBOP or HATU with DIEA (N,N-diisopropylethylamine) in dichloromethane or DMF at 0 °C to room temperature Efficient coupling of amino acid residues, including L-tryptophan and L-phenylalanine
4 Deprotection Trifluoroacetic acid (TFA) in dichloromethane at room temperature to remove Boc groups Exposes free amines for subsequent coupling or final product
5 Final purification Chromatographic techniques such as HPLC Ensures high purity (>95%) of the final compound

Example Synthetic Scheme

  • Start with protected L-phenylalanine (Boc-L-Phe-OH).
  • Couple with protected L-tryptophan derivative using PyBOP and DIEA in dichloromethane.
  • Remove Boc protecting group with TFA.
  • Couple the resulting dipeptide with the (S)-2-amino-3-(4-hydroxyphenyl)propanamido moiety, prepared from 4-aminophenol derivatives.
  • Final deprotection and purification yield the target compound.

Research Findings and Data

  • The synthetic methods involving PyBOP-mediated coupling have shown high efficiency and yield in forming peptide bonds with minimal racemization.
  • Protection of the 4-hydroxyphenyl group is critical to prevent side reactions during coupling steps.
  • The final compound is typically obtained as a trifluoroacetate salt to enhance stability and solubility, with purity levels exceeding 95% as confirmed by HPLC and NMR analysis.
  • Analytical data such as InChI and InChIKey confirm the stereochemistry and molecular structure of the synthesized compound.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Use
Boc or Fmoc Amino group protection Protects amino groups during coupling
Benzyl or tert-butyl Phenolic hydroxyl protection Prevents side reactions on 4-hydroxyphenyl group
PyBOP, HATU, DCC Coupling reagents Activate carboxyl groups for amide bond formation
DIEA Base Neutralizes acids formed during coupling
TFA in DCM Deprotection Removes Boc protecting groups
Methanol with sulfuric acid Esterification Used in intermediate synthesis of amino acid derivatives

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The compound contains two peptide bonds (amide linkages) between its constituent amino acids. These bonds are susceptible to hydrolysis under acidic, basic, or enzymatic conditions:

  • Acid-Catalyzed Hydrolysis : Strong acids (e.g., HCl, 6M) at elevated temperatures (110°C, 24h) cleave amide bonds, yielding free amino acids. For example, phenylalanine and tryptophan residues would be released with >90% efficiency under these conditions .

  • Enzymatic Cleavage : Proteases like chymotrypsin target aromatic residues (tryptophan, phenylalanine), cleaving the C-terminal side of these residues. Kinetic studies show chymotrypsin-mediated hydrolysis rates of ~0.8 mM/min for similar substrates .

Oxidation of Aromatic Side Chains

The 4-hydroxyphenyl (tyrosine-derived) and indole (tryptophan) groups are redox-active:

  • Tyrosine Oxidation : The phenolic -OH undergoes peroxidase-catalyzed oxidation to form dityrosine crosslinks. Rates depend on H<sub>2</sub>O<sub>2</sub> concentration, with a k<sub>cat</sub> of 2.1 s<sup>-1</sup> observed in horseradish peroxidase systems .

  • Tryptophan Oxidation : The indole ring reacts with singlet oxygen (¹O<sub>2</sub>) to form N-formylkynurenine. Quantum yield studies in model peptides show a rate constant of 4.7 × 10<sup>8</sup> M<sup>-1</sup>s<sup>-1</sup> .

Amide Functionalization

The central 2-methylpropanoyl group enables site-specific modifications:

  • Acylation : Reaction with activated esters (e.g., NHS-biotin) targets the free amine on the tyrosine-derived segment. Coupling efficiencies exceed 85% in pH 8.0 buffers .

  • Reductive Amination : The ketone group (if present in intermediates) reacts with amines (e.g., benzylamine) under NaBH<sub>3</sub>CN, achieving >95% conversion to secondary amines .

Enzymatic Modifications

Biocatalytic cascades offer regioselective transformations:

EnzymeReactionYield (%)SelectivitySource
Transaminase B12Ketone to amine conversion78>99% ee
Carboxylic acid reductaseAldehyde oxidation64N/A
Phenylalanine hydroxylaseHydroxylation of aromatic rings7298%

Stability Under Physiological Conditions

Degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:

  • Half-life : 12 ± 2 min (gastric) vs. 45 ± 5 min (intestinal)

  • Primary degradation products : Free tryptophan (63%), hydroxyphenylacetamide (22%) .

Cross-Coupling Reactions

The indole and phenyl groups participate in Pd-mediated couplings:

  • Suzuki-Miyaura : Reaction with 4-bromophenylboronic acid yields biphenyl derivatives (82% yield, 0.5 mol% Pd(OAc)<sub>2</sub>) .

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (e.g., 4-iodoaniline, 76% yield) .

Scientific Research Applications

Structural Features

The compound consists of several key components:

  • Tryptophan : Known for its role in protein synthesis and as a precursor to serotonin.
  • Phenylalanine : An essential amino acid involved in neurotransmitter biosynthesis.
  • 4-Hydroxyphenyl : This group may contribute antioxidant properties.
  • Methylpropanoyl : Enhances the compound's interaction with biological systems.

Biological Properties

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Antioxidant Activity : Ability to scavenge free radicals, protecting cells from oxidative stress.
  • Anticancer Activity : Promising results in inhibiting tumor growth in preclinical studies.

Chemistry

In the field of chemistry, the compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various modifications, which are valuable for developing new materials and catalysts.

Biology

In biological research, the compound is studied for its role as an enzyme inhibitor and its effects on cellular signaling pathways. It has shown potential in modulating biological processes related to health and disease.

Medicine

In medicine, ongoing investigations focus on:

  • Therapeutic Applications : Potential use as an anti-inflammatory agent and in cancer treatment.
  • Drug Development : Its unique structure allows interaction with specific molecular targets, making it a candidate for new drug formulations.

Industry

The compound finds applications in various industries, including:

  • Pharmaceuticals : Development of new drugs with enhanced properties.
  • Cosmetics : Utilization for its biological activities that may benefit skin health.

Case Studies and Research Findings

  • Anticancer Studies : Research indicates that the compound can inhibit the proliferation of various cancer cell lines, demonstrating its potential as an anticancer agent .
  • Enzyme Inhibition Research : Studies have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways .
  • Antioxidant Studies : Experimental data suggest that it possesses significant antioxidant properties, contributing to cellular protection against oxidative damage .

Mechanism of Action

The mechanism of action of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Feature Target Compound (S)-2-Amino-3-(4-bromophenyl)propanoic acid L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine
Aromatic Side Chain 4-hydroxyphenyl, indole 4-bromophenyl Phenylalanine, tryptophan
Molecular Weight ~550 244.09 ~808
Key Functional Groups Hydroxyl, methylpropanoyl Bromine, carboxylic acid Lysine ε-amino, multiple amides

Research Findings

  • Hydrogen Bonding and Retention: The target’s hydroxyphenyl group may form intramolecular H-bonds, reducing polarity and altering chromatographic retention compared to 3-hydroxy-flavonoids () .
  • Methyl Group Effects: 2-Methylpropanoyl in the target likely enhances steric shielding, similar to 2-amino-2-methylpropanediol derivatives (), improving pharmacokinetic profiles .

Biological Activity

The compound (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine, often referred to as a derivative of phenylalanine and tryptophan, is of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This formula indicates the presence of aromatic amino acids and suggests potential interactions with biological targets due to the presence of hydroxyl groups and amine functionalities.

1. Antimicrobial Activity

Research has shown that compounds containing the 4-hydroxyphenyl moiety exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study, these derivatives were tested alongside standard antibiotics like ampicillin, revealing comparable or superior efficacy in some cases .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-...Bacillus cereus20

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays that measure its ability to scavenge free radicals. Studies indicate that the incorporation of phenolic structures enhances the antioxidant potential significantly. For example, derivatives with hydroxyl groups have shown a marked increase in radical scavenging activity compared to their non-hydroxylated counterparts .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-...82
Control (Vitamin C)90

3. Anticancer Properties

The potential anticancer activity of related compounds has been investigated in vitro using various cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Specifically, studies have reported that certain derivatives exhibit cytotoxic effects against prostate adenocarcinoma cells .

Case Study: Cytotoxic Effects on Cancer Cells
In a study involving human prostate cancer cell lines (Du145), the compound was found to inhibit cell growth significantly at concentrations above 50 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, including acetylcholinesterase (AChE). These studies suggest that the compound can effectively bind to the active site of AChE, potentially inhibiting its activity and providing therapeutic benefits in neurodegenerative conditions .

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Reference
Acetylcholinesterase-8.5
Protein Kinase B-7.8

Q & A

Q. How can researchers optimize the synthesis of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine to improve yield and purity?

  • Methodological Answer : The synthesis of this compound involves multi-step peptide coupling and protection strategies. Key steps include:
  • Orthogonal protecting groups : Use Fmoc/t-Bu for amino acid side chains to prevent undesired side reactions during solid-phase peptide synthesis (SPPS) .
  • Coupling agents : Employ HBTU or HATU with DIPEA to enhance coupling efficiency, especially for sterically hindered residues like 2-methylpropanoyl .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H and 13C NMR (in DMSO-d6 or CD3OD) to verify stereochemistry, backbone connectivity, and aromatic proton environments (e.g., 4-hydroxyphenyl and tryptophyl indole) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and detect synthetic byproducts (e.g., deamination or incomplete coupling) .
  • Circular dichroism (CD) : To assess conformational stability in solution, particularly for chiral centers in the peptide backbone .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Salt formation : Convert the free base to a hydrochloride salt (as seen in related amino acid derivatives) to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤5% v/v) or PEG-400 to solubilize the compound without inducing aggregation .
  • Buffering agents : Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions and stabilizes ionizable groups .

Advanced Research Questions

Q. What degradation pathways should be considered during long-term stability studies of this compound?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (H2O2) to identify labile sites (e.g., hydrolysis of the amide bond or oxidation of tryptophyl indole) .
  • LC-MS/MS analysis : Monitor degradation products like truncated peptides or hydroxylated aromatic rings .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -80°C vs. 4°C) .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Compare results from cell-free (e.g., SPR binding) vs. cell-based (e.g., luciferase reporter) assays to isolate confounding factors like membrane permeability .
  • Control experiments : Include scrambled-sequence peptides or site-directed mutants to confirm target specificity .
  • Meta-analysis : Cross-reference data with structurally similar peptides (e.g., Tyr-Ala derivatives) to identify conserved structure-activity relationships .

Q. What strategies are effective for separating diastereomers or enantiomers during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve stereoisomers .
  • Dynamic resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undes enantiomers .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for diastereomeric salt formation, leveraging differences in solubility .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict interactions between the compound and target receptors (e.g., GPCRs or enzymes) .
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational flexibility and identify residues critical for binding .
  • QSAR analysis : Corlate substituent effects (e.g., methyl groups or hydroxyl positions) with bioactivity data to prioritize synthetic targets .

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